2-Methyl-3-(trifluoromethyl)benzoyl chloride

Description

BenchChem offers high-quality 2-Methyl-3-(trifluoromethyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-(trifluoromethyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5-6(8(10)14)3-2-4-7(5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUTXPBRISPHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256067 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-07-2 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Methyl-3-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-3-(trifluoromethyl)benzoyl chloride (CAS No. 261952-07-2). Due to the limited availability of experimentally derived data for this specific compound, this document includes information from closely related isomers and representative protocols to serve as a reliable resource for laboratory and research applications. This guide covers chemical identity, physical properties, safety and handling protocols, and a representative synthesis method. All quantitative data is presented in structured tables, and key workflows are visualized using logical diagrams to aid in research and development activities.

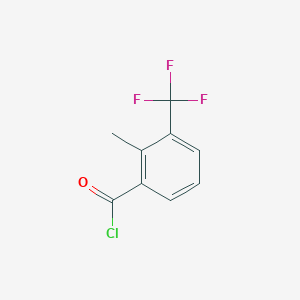

Chemical Identity and Structure

2-Methyl-3-(trifluoromethyl)benzoyl chloride is a substituted aromatic acyl chloride. The presence of the reactive acyl chloride group makes it a valuable intermediate in organic synthesis, particularly for introducing the 2-methyl-3-(trifluoromethyl)benzoyl moiety into a target molecule.

Caption: Chemical identifiers for 2-Methyl-3-(trifluoromethyl)benzoyl chloride.

Physical and Chemical Properties

Detailed experimental data for 2-Methyl-3-(trifluoromethyl)benzoyl chloride is not widely available in published literature. The following table summarizes its known properties and includes data from the closely related isomer, 2-(trifluoromethyl)benzoyl chloride (CAS No. 312-94-7), to provide estimated values. These estimates should be used with caution and confirmed through experimental analysis.

| Property | Value | Source / Note |

| CAS Number | 261952-07-2 | |

| Molecular Formula | C₉H₆ClF₃O | [Source: BLD Pharm][1] |

| Molecular Weight | 222.59 g/mol | [Source: BLD Pharm][1] |

| Appearance | Clear pink or yellow liquid (Predicted) | Based on the appearance of the isomer 2-(trifluoromethyl)benzoyl chloride.[2] |

| Boiling Point | 84-85 °C / 16 mmHg (Estimated) | Based on data for the isomer 2-(trifluoromethyl)benzoyl chloride.[3] |

| Density | ~1.4 g/cm³ at 25 °C (Estimated) | Based on the density of 2-(trifluoromethyl)benzoyl chloride (1.416 g/mL at 25 °C).[3] |

| Refractive Index | ~1.479 at 20 °C (Estimated) | Based on the refractive index of 2-(trifluoromethyl)benzoyl chloride.[3] |

| Water Solubility | Decomposes | Acyl chlorides react with water. This is a characteristic property of the functional group.[2] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. Moisture sensitive. | [Source: BLD Pharm][1] |

Safety and Handling

-

Signal Word: Danger

-

GHS Hazard Pictograms:

-

GHS05: Corrosion

-

-

Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from water and moisture to prevent decomposition and the release of corrosive hydrogen chloride gas.

Representative Experimental Protocol: Synthesis

A specific literature procedure for the synthesis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride was not identified. However, it can be readily prepared from the corresponding carboxylic acid, 2-methyl-3-(trifluoromethyl)benzoic acid, using standard methods for acyl chloride formation. The following protocol using thionyl chloride is a representative example.

Reaction: 2-Methyl-3-(trifluoromethyl)benzoic acid + SOCl₂ → 2-Methyl-3-(trifluoromethyl)benzoyl chloride + SO₂ + HCl

Materials:

-

2-methyl-3-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous toluene (or another inert solvent like dichloromethane)

Procedure:

-

Setup: Assemble a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (e.g., a trap containing NaOH solution to neutralize HCl and SO₂ gases).

-

Charging the Reactor: Charge the flask with 2-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension.

-

Reagent Addition: Slowly add thionyl chloride (a slight excess, e.g., 1.2-1.5 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., ~110°C for toluene). Maintain reflux with stirring for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 2-Methyl-3-(trifluoromethyl)benzoyl chloride can then be purified by vacuum distillation.

Caption: General workflow for the synthesis of benzoyl chlorides.

Conclusion

2-Methyl-3-(trifluoromethyl)benzoyl chloride is a specialty chemical intermediate for which detailed, publicly available experimental data is limited. This guide provides the most current and relevant information by consolidating confirmed identifiers with estimated properties and safety data derived from closely related isomers. The representative synthesis protocol offers a reliable starting point for laboratory preparation. It is strongly recommended that users perform their own analytical characterization and safety assessments before use.

References

- 1. 261952-07-2|2-Methyl-3-(trifluoromethyl)benzoyl chloride|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-(Trifluoromethyl)benzoyl chloride 99 312-94-7 [sigmaaldrich.com]

- 4. 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride | C9H5ClF4O | CID 98041727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-(trifluoromethyl)benzoyl chloride, a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. While detailed public data for this specific isomer is limited, this document compiles available information and presents a thorough analysis based on the properties and reactivity of closely related isomers. This guide covers the physicochemical properties, synthesis methodologies, and potential applications of this class of compounds, with a particular focus on their role as building blocks in the development of novel therapeutic agents.

Introduction

Substituted benzoyl chlorides are a critical class of reagents in organic synthesis, serving as versatile intermediates for the preparation of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug design. This is due to the unique properties conferred by the -CF3 group, such as high electronegativity, metabolic stability, and increased lipophilicity, which can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate. 2-Methyl-3-(trifluoromethyl)benzoyl chloride, belonging to this class of compounds, is a valuable synthon for introducing a methyl and a trifluoromethyl-substituted benzoyl moiety into a target molecule.

Physicochemical and Safety Data

The Chemical Abstracts Service (CAS) number for 2-Methyl-3-(trifluoromethyl)benzoyl chloride is 261952-07-2 . While specific experimental data for this isomer is not widely available in public literature, the following tables provide a summary of its basic properties and a comparative analysis with its isomers, for which more data has been published.

Table 1: Chemical Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Methyl-3-(trifluoromethyl)benzoyl chloride | 261952-07-2 | C9H6ClF3O | 238.59 |

| 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | C8H4ClF3O | 208.56 |

| 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 | C8H4ClF3O | 208.56 |

| 4-(Trifluoromethyl)benzoyl chloride | 329-15-7 | C8H4ClF3O | 208.56 |

Table 2: Comparative Physical Properties of Isomeric (Trifluoromethyl)benzoyl Chlorides

| Property | 2-(Trifluoromethyl)benzoyl chloride | 3-(Trifluoromethyl)benzoyl chloride | 4-(Trifluoromethyl)benzoyl chloride |

| Boiling Point | 84-85 °C / 16 mmHg[1] | 184-186 °C / 750 mmHg[2] | 188-190 °C |

| Density (at 25 °C) | 1.416 g/mL[1] | 1.383 g/mL[2] | 1.404 g/mL |

| Refractive Index (nD20) | 1.479[1] | 1.477[2] | 1.476 |

Table 3: General Safety Information for (Trifluoromethyl)benzoyl Chlorides

| Hazard Statement | Precautionary Statement |

| Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Reacts with water to liberate toxic gas (HCl). | Keep away from water. |

| Harmful if swallowed or inhaled. | Use only in a well-ventilated area. |

| Corrosive. | Store in a dry, cool, and well-ventilated place. |

Note: This safety information is generalized for the class of trifluoromethyl)benzoyl chlorides and specific handling procedures should be determined by consulting the material safety data sheet (MSDS) for the specific compound.

Synthesis and Experimental Protocols

The synthesis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride typically starts from the corresponding 2-methyl-3-(trifluoromethyl)benzoic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry. Below are two common experimental protocols that can be adapted for this synthesis.

Chlorination using Thionyl Chloride

This is a widely used and effective method for the preparation of acyl chlorides.

Reaction Scheme:

References

An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Methyl-3-(trifluoromethyl)benzoyl chloride, a halogenated aromatic compound of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this guide focuses on its molecular structure, a logical synthetic pathway derived from available information on its precursors, and its potential applications as a reactive intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Molecular Structure and Properties

2-Methyl-3-(trifluoromethyl)benzoyl chloride is a derivative of benzoic acid, characterized by a methyl group at the 2-position and a trifluoromethyl group at the 3-position of the benzene ring. The benzoyl chloride functional group makes it a highly reactive acylating agent, susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of Precursor and Related Isomers

| Property | 2-Methyl-3-(trifluoromethyl)benzoic acid (Precursor) | 2-(Trifluoromethyl)benzoyl chloride (Isomer) | 3-(Trifluoromethyl)benzoyl chloride (Isomer) |

| CAS Number | 62089-35-4[1] | 312-94-7 | 2251-65-2[2][3][4][5] |

| Molecular Formula | C₉H₇F₃O₂[1] | C₈H₄ClF₃O | C₈H₄ClF₃O[3][4] |

| Molecular Weight | 204.15 | 208.57 | 208.57[3] |

| Boiling Point | Not available | 90 °C | 184-186 °C/750 mmHg[2][5] |

| Density | Not available | 1.4158 g/cm³ @ 20 °C | 1.383 g/mL at 25 °C[2][5] |

| Refractive Index | Not available | 1.467 | n20/D 1.477[2][5] |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride is not currently available. However, a logical synthetic pathway can be constructed based on established organic chemistry principles and available information on the synthesis of its precursors.

The primary precursor, 2-Methyl-3-(trifluoromethyl)aniline, is a known compound and its synthesis has been described.[6][7] This aniline serves as a key starting material for the preparation of the target benzoyl chloride. The most probable synthetic route involves the conversion of the aniline to the corresponding benzoic acid, followed by chlorination.

Logical Synthesis Workflow

Caption: Proposed synthetic pathway for 2-Methyl-3-(trifluoromethyl)benzoyl chloride.

Step 1: Synthesis of 2-Methyl-3-(trifluoromethyl)aniline

The synthesis of 2-Methyl-3-(trifluoromethyl)aniline from 3-(trifluoromethyl)aniline has been reported.[6] This transformation typically involves a protection-ortho-lithiation-methylation-deprotection sequence.

Step 2: Synthesis of 2-Methyl-3-(trifluoromethyl)benzoic Acid

The conversion of an aniline to a benzoic acid can be achieved via the Sandmeyer reaction. This would involve the following general steps:

-

Diazotization: 2-Methyl-3-(trifluoromethyl)aniline would be treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form the corresponding diazonium salt.

-

Cyanation: The diazonium salt would then be reacted with a cyanide salt (e.g., copper(I) cyanide) to introduce a nitrile group onto the aromatic ring, forming 2-Methyl-3-(trifluoromethyl)benzonitrile.

-

Hydrolysis: The resulting benzonitrile would be hydrolyzed under acidic or basic conditions to yield 2-Methyl-3-(trifluoromethyl)benzoic acid.

Step 3: Synthesis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride

The final step is the conversion of the carboxylic acid to the acid chloride. This is a standard transformation in organic synthesis.

-

Chlorination: 2-Methyl-3-(trifluoromethyl)benzoic acid would be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically carried out in an inert solvent, and the excess chlorinating agent and byproducts are removed by distillation or under reduced pressure to yield the final product, 2-Methyl-3-(trifluoromethyl)benzoyl chloride.

Molecular Structure Diagram

Caption: Molecular structure of 2-Methyl-3-(trifluoromethyl)benzoyl chloride.

Applications in Drug Development and Research

While specific applications for 2-Methyl-3-(trifluoromethyl)benzoyl chloride are not extensively documented, its structure suggests its utility as a building block in the synthesis of complex organic molecules. The trifluoromethyl group is a common motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The benzoyl chloride functionality allows for the facile introduction of the 2-methyl-3-(trifluoromethyl)benzoyl moiety into molecules containing nucleophilic groups such as amines, alcohols, and thiols.

Given that the precursor, 2-Methyl-3-(trifluoromethyl)aniline, is an intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) flunixin, it is plausible that 2-Methyl-3-(trifluoromethyl)benzoyl chloride could be explored in the synthesis of novel anti-inflammatory agents or other biologically active compounds.[8][9]

Conclusion

2-Methyl-3-(trifluoromethyl)benzoyl chloride is a potentially valuable, yet poorly documented, synthetic intermediate. This guide provides a foundational understanding of its structure and a logical approach to its synthesis based on available chemical literature. Further research is required to fully characterize its physical and chemical properties and to explore its potential applications in the development of new chemical entities for the pharmaceutical and agrochemical industries. Researchers working with this compound should exercise caution due to its likely high reactivity and corrosive nature, similar to other benzoyl chlorides.

References

- 1. aobchem.com [aobchem.com]

- 2. 3-(Trifluoromethyl)benzoyl chloride CAS#: 2251-65-2 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 [chemicalbook.com]

- 6. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]

- 7. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 8. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]

- 9. cphi-online.com [cphi-online.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 2-Methyl-3-(trifluoromethyl)benzoyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document details the most chemically sound and widely applicable method for its preparation, including experimental protocols, quantitative data, and visual representations of the synthesis workflow.

Introduction

2-Methyl-3-(trifluoromethyl)benzoyl chloride is a substituted aromatic acyl chloride. The presence of both a methyl and a trifluoromethyl group on the benzene ring makes it a valuable building block for introducing this specific moiety into larger, more complex molecules. The high reactivity of the acyl chloride functional group allows for facile reactions with a wide range of nucleophiles, making it a versatile reagent in organic synthesis.

Primary Synthesis Route: Chlorination of 2-Methyl-3-(trifluoromethyl)benzoic Acid

The most direct and industrially scalable synthesis route to 2-Methyl-3-(trifluoromethyl)benzoyl chloride is the chlorination of its corresponding carboxylic acid, 2-Methyl-3-(trifluoromethyl)benzoic acid. This precursor is commercially available, making this a convenient starting point for the synthesis. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry, and several reliable reagents can be employed for this purpose.

The general transformation is as follows:

Caption: General reaction for the synthesis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride.

Common Chlorinating Agents

Several reagents are effective for the conversion of carboxylic acids to acyl chlorides. The choice of reagent often depends on the scale of the reaction, the desired purity of the product, and the reaction conditions. The most common and effective chlorinating agents are summarized in the table below.

| Chlorinating Agent | Formula | Byproducts | Typical Conditions | Notes |

| Thionyl chloride | SOCl₂ | SO₂(g), HCl(g) | Neat or in a non-polar solvent (e.g., toluene, DCM), often with reflux. A catalytic amount of DMF can accelerate the reaction. | Gaseous byproducts are easily removed, simplifying purification.[1][2] |

| Oxalyl chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Typically used in an inert solvent (e.g., DCM, THF) at room temperature or 0 °C. Catalytic DMF is often added. | Reaction conditions are generally milder than with thionyl chloride. |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl(g) | Usually performed neat or in an inert solvent. | The byproduct, phosphorus oxychloride, has a boiling point that may be close to the product, potentially complicating purification by distillation.[1][2] |

| Phosphorus trichloride | PCl₃ | H₃PO₃ | Requires heating and the stoichiometry is 3 moles of acid to 1 mole of PCl₃. | The byproduct, phosphorous acid, is a solid, which can simplify separation.[1][2] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride from 2-Methyl-3-(trifluoromethyl)benzoic acid using thionyl chloride and oxalyl chloride. These protocols are based on standard laboratory procedures for the synthesis of acyl chlorides.

Method A: Synthesis using Thionyl Chloride

This method is robust and the purification is often straightforward due to the gaseous nature of the byproducts.

Reaction: 2-Methyl-3-(trifluoromethyl)benzoic acid + SOCl₂ → 2-Methyl-3-(trifluoromethyl)benzoyl chloride + SO₂ + HCl

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Methyl-3-(trifluoromethyl)benzoic acid (1.0 eq).

-

Slowly add an excess of thionyl chloride (2.0-5.0 eq) to the flask. The reaction can be performed neat or with an inert solvent such as toluene or dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

-

The crude 2-Methyl-3-(trifluoromethyl)benzoyl chloride can be purified by fractional distillation under reduced pressure.

Caption: Experimental workflow for the thionyl chloride mediated synthesis.

Method B: Synthesis using Oxalyl Chloride

This method is often preferred for smaller scale reactions and when milder conditions are required.

Reaction: 2-Methyl-3-(trifluoromethyl)benzoic acid + (COCl)₂ --(DMF catalyst)--> 2-Methyl-3-(trifluoromethyl)benzoyl chloride + CO + CO₂ + HCl

Procedure:

-

Dissolve 2-Methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen, argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.2-1.5 eq) to the solution.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Vigorous gas evolution is typically observed.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Once the reaction is complete (cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure.

-

The crude product can be used directly or purified by distillation under high vacuum.

Caption: Experimental workflow for the oxalyl chloride mediated synthesis.

Quantitative Data and Characterization

While a specific literature report with the yield for the synthesis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride was not identified, the conversion of benzoic acids to their corresponding acyl chlorides using the methods described above typically proceeds in high yield.

| Parameter | Expected Value |

| Yield | > 90% (typical for this transformation) |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₉H₆ClF₃O |

| Molecular Weight | 222.59 g/mol |

| Boiling Point | Estimated to be in the range of 80-100 °C at reduced pressure (e.g., ~10-15 mmHg) |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃): Chemical shifts (δ) are expected for the aromatic protons and the methyl protons. The aromatic protons will show splitting patterns consistent with a 1,2,3-trisubstituted benzene ring, and will be influenced by the electron-withdrawing effects of the trifluoromethyl and benzoyl chloride groups. The methyl protons will appear as a singlet.

-

¹⁹F NMR (CDCl₃): A singlet is expected for the CF₃ group.

-

¹³C NMR (CDCl₃): Resonances for the carbonyl carbon, the aromatic carbons (including the carbon attached to the CF₃ group, which will show a quartet due to C-F coupling), and the methyl carbon are expected.

-

IR (neat): A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected in the range of 1780-1815 cm⁻¹.

Safety Considerations

-

Chlorinating agents such as thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The reactions produce toxic and corrosive gases (HCl, SO₂, CO, CO₂). A gas trap (e.g., a bubbler with a sodium hydroxide solution) should be used to neutralize these off-gases.

-

2-Methyl-3-(trifluoromethyl)benzoyl chloride is expected to be a corrosive and moisture-sensitive compound. It should be handled with care and stored under anhydrous conditions.

This guide provides a foundational understanding of the synthesis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

References

2-Methyl-3-(trifluoromethyl)benzoyl chloride safety and handling

An In-depth Technical Guide to the Safety and Handling of 2-Methyl-3-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-(trifluoromethyl)benzoyl chloride is a reactive acyl chloride compound utilized in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its structure, combining a benzoyl chloride with methyl and trifluoromethyl groups, imparts specific reactivity that makes it a valuable building block. However, this reactivity also necessitates stringent safety protocols to mitigate potential hazards. This guide provides a comprehensive overview of the safety and handling procedures for 2-Methyl-3-(trifluoromethyl)benzoyl chloride, drawing from available safety data sheets and chemical safety literature.

Hazard Identification and Classification

2-Methyl-3-(trifluoromethyl)benzoyl chloride is classified as a hazardous substance. Based on data for structurally similar compounds, it is expected to be corrosive and water-reactive.[1][2][3][4][5]

GHS Hazard Statements:

Primary Hazards:

-

Corrosive: The substance can cause severe burns to the skin, eyes, and respiratory tract upon contact.[1][2][3][4][5]

-

Water-Reactive: Contact with water or moisture can liberate toxic and corrosive gases, such as hydrogen chloride (HCl).[1][2][4][9]

-

Lachrymator: It is a substance that can cause tearing.[2][4]

Quantitative Safety Data

The following tables summarize key quantitative safety data. It is important to note that specific data for 2-Methyl-3-(trifluoromethyl)benzoyl chloride may not be available, in which case data for closely related isomers are provided as an estimate.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆ClF₃O | N/A |

| Molecular Weight | 238.6 g/mol | N/A |

| Appearance | Likely a liquid | [3] |

| Boiling Point | 184-186 °C/750 mmHg (for 3-(Trifluoromethyl)benzoyl chloride) | [10] |

| Density | 1.383 g/mL at 25 °C (for 3-(Trifluoromethyl)benzoyl chloride) | [10] |

| Flash Point | 113 °C (235.4 °F) - closed cup (for 3-(Trifluoromethyl)benzoyl chloride) | [10] |

Table 2: Exposure Limits

| Substance | Limit | Authority |

| Benzoyl chloride (related compound) | 2.8 mg/m³ (0.5 ppm) STEL | Belgium |

No specific occupational exposure limits have been established for 2-Methyl-3-(trifluoromethyl)benzoyl chloride.[9]

Table 3: Toxicological Data

| Test | Result | Species | Source |

| Skin Corrosion/Irritation | Category 1B/1C | N/A | [1][2][5] |

| Serious Eye Damage/Irritation | Category 1 | N/A | [1][2][5] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | N/A | [1] |

The toxicological properties have not been fully investigated.[1][2]

Experimental Protocols: Safe Handling and Use

Adherence to strict experimental protocols is paramount when working with 2-Methyl-3-(trifluoromethyl)benzoyl chloride.

4.1. Engineering Controls

-

Fume Hood: All manipulations of 2-Methyl-3-(trifluoromethyl)benzoyl chloride must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1]

-

Ventilation: Ensure adequate general ventilation in the laboratory.[11][12][13]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[1][2][4]

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.

Table 4: Recommended Personal Protective Equipment

| Body Part | Equipment | Standard |

| Eyes/Face | Tightly fitting safety goggles and a face shield. | OSHA 29 CFR 1910.133 or EN 166 |

| Skin | Impermeable protective clothing, including a lab coat and apron. | N/A |

| Hands | Impermeable gloves (e.g., nitrile rubber, inspect before use). | EN 374 |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A self-contained breathing apparatus (SCBA) should be available for emergencies. | EN 149 / EN14387 |

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[3][12][14]

4.3. General Handling Procedures

-

Avoid Contact: Avoid all direct contact with the substance, including inhalation of vapors.[11][12]

-

Moisture-Free Environment: Handle in a dry, inert atmosphere (e.g., under argon or nitrogen) as the compound is moisture-sensitive.[4][11]

-

Original Container: Keep the chemical in its original, tightly sealed container when not in use.[11][12]

-

No Eating, Drinking, or Smoking: These activities are strictly prohibited in the handling area.[12][14]

-

Hygiene: Wash hands and face thoroughly after handling.[1][2][14]

Reactivity and Storage

5.1. Chemical Stability

-

Stable under recommended storage conditions.[11]

5.2. Incompatible Materials

-

Water/Moisture: Reacts with water to produce toxic gas.[1][2][4]

-

Strong Oxidizing Agents [11]

-

Strong Bases [1]

-

Alcohols [1]

-

Strong Acids [11]

-

Amines [15]

5.3. Hazardous Decomposition Products

-

In case of fire, emits toxic fumes of carbon dioxide, carbon monoxide, hydrogen chloride gas, and hydrogen fluoride.[1][2][11]

5.4. Storage Conditions

First Aid and Emergency Procedures

Immediate action is critical in case of exposure.

Table 5: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[1][2][12] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][2][12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][2][12] |

| Ingestion | Rinse mouth. DO NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][2] |

6.1. Spill Response

-

Evacuate: Clear the area of all personnel.[12]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Contain the spill using inert absorbent material (e.g., sand, vermiculite).[2][12] Do not use combustible materials like sawdust.

-

Collect: Carefully scoop up the absorbed material into a suitable, labeled container for disposal.[12][13]

-

Decontaminate: Clean the spill area thoroughly.

6.2. Fire Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[11][13] Do not use water.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][13]

Disposal Considerations

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3][12][14] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[15]

Visual Diagrams

The following diagrams illustrate key safety workflows and relationships.

Caption: Hazard identification and mitigation workflow.

Caption: Safe experimental workflow for handling the reagent.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. carlroth.com [carlroth.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2 [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. angenechemical.com [angenechemical.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

2-Methyl-3-(trifluoromethyl)benzoyl chloride reactivity with nucleophiles

An In-depth Technical Guide on the Reactivity of 2-Methyl-3-(trifluoromethyl)benzoyl Chloride with Nucleophiles

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methyl-3-(trifluoromethyl)benzoyl chloride is a versatile acylating agent of significant interest in medicinal chemistry and materials science. Its reactivity is governed by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring. The potent electron-withdrawing trifluoromethyl (-CF₃) group at the meta-position enhances the electrophilicity of the carbonyl carbon, while the ortho-methyl (-CH₃) group introduces steric hindrance and possesses a mild electron-donating effect. This guide provides a comprehensive overview of the reactivity of 2-Methyl-3-(trifluoromethyl)benzoyl chloride with common nucleophiles, detailing reaction mechanisms, expected outcomes, and generalized experimental protocols.

Core Reactivity Principles: Nucleophilic Acyl Substitution

The primary reaction pathway for 2-Methyl-3-(trifluoromethyl)benzoyl chloride with nucleophiles is nucleophilic acyl substitution . This two-step mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.[1]

-

Step 1: Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, which is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the trifluoromethyl group. This forms a transient tetrahedral intermediate.

-

Step 2: Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.

The trifluoromethyl group significantly activates the carbonyl group towards nucleophilic attack, making the compound more reactive than unsubstituted benzoyl chloride.[1][2] However, the ortho-methyl group can sterically hinder the approach of bulky nucleophiles, potentially slowing the reaction rate compared to an unhindered analogue.

Caption: General mechanism of nucleophilic acyl substitution.

Reactions with Specific Nucleophiles

The nature of the nucleophile dictates the final product. The reactions are typically rapid and exothermic.

Reactivity with Alcohols (Esterification)

2-Methyl-3-(trifluoromethyl)benzoyl chloride reacts with alcohols to form the corresponding esters. The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.

R-OH (Alcohol) + Ar-COCl → Ar-COOR (Ester) + HCl

Primary alcohols react faster than secondary alcohols due to less steric hindrance. Tertiary alcohols are generally unreactive under standard conditions.[3]

Reactivity with Amines (Amidation)

This reaction, often referred to as the Schotten-Baumann reaction, involves treating the acyl chloride with an amine to produce an amide.[4] A base is required to neutralize the generated HCl, and often an excess of the amine reactant serves this purpose.[5]

R-NH₂ (Primary Amine) + Ar-COCl → Ar-CONHR (Secondary Amide) + HCl R₂NH (Secondary Amine) + Ar-COCl → Ar-CONR₂ (Tertiary Amide) + HCl

Primary amines are generally more reactive than secondary amines.[6]

Reactivity with Water (Hydrolysis)

Hydrolysis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride yields the parent carboxylic acid, 2-Methyl-3-(trifluoromethyl)benzoic acid. This reaction is rapid and is often an undesirable side reaction when performing acylations in the presence of moisture.[7][8]

H₂O (Water) + Ar-COCl → Ar-COOH (Carboxylic Acid) + HCl

The mechanism can vary depending on the solvent and substituents, but it generally follows the nucleophilic acyl substitution pathway.[9][10]

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst like AlCl₃, 2-Methyl-3-(trifluoromethyl)benzoyl chloride can act as an electrophile to acylate other aromatic rings, forming a diaryl ketone.[11][12]

Ar'-H (Arene) + Ar-COCl --(AlCl₃)--> Ar-CO-Ar' (Diaryl Ketone) + HCl

Data Presentation: Summary of Reactions

The following table summarizes the expected products from the reaction of 2-Methyl-3-(trifluoromethyl)benzoyl chloride with various classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Reagent Name | Product Class | Expected Product Structure |

| Primary Alcohol | Methanol | CH₃OH | Ester | 2-Methyl-3-(trifluoromethyl)benzoate |

| Secondary Alcohol | Isopropanol | (CH₃)₂CHOH | Ester | Isopropyl 2-methyl-3-(trifluoromethyl)benzoate |

| Primary Amine | Methylamine | CH₃NH₂ | Secondary Amide | N,2-Dimethyl-3-(trifluoromethyl)benzamide |

| Secondary Amine | Dimethylamine | (CH₃)₂NH | Tertiary Amide | N,N,2-Trimethyl-3-(trifluoromethyl)benzamide |

| Water | Water | H₂O | Carboxylic Acid | 2-Methyl-3-(trifluoromethyl)benzoic acid |

| Aromatic | Benzene | C₆H₆ | Ketone | (2-Methyl-3-(trifluoromethyl)phenyl)(phenyl)methanone |

Factors Influencing Reactivity

Several factors can be modulated to control the reaction outcome and rate.

Caption: Key factors influencing the reactivity of the acyl chloride.

Experimental Protocols

The following are generalized protocols for common reactions. Researchers should optimize conditions for their specific substrates.

Protocol: Synthesis of N-Benzyl-2-methyl-3-(trifluoromethyl)benzamide (Amidation)

This protocol is adapted from the general Schotten-Baumann reaction conditions.[4][6]

-

Reaction Setup: To a solution of benzylamine (1.1 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM, 5 mL per mmol of acyl chloride) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of 2-Methyl-3-(trifluoromethyl)benzoyl chloride (1.0 eq.) in DCM dropwise to the stirred amine solution over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer successively with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide.

Protocol: Synthesis of Ethyl 2-methyl-3-(trifluoromethyl)benzoate (Esterification)

This protocol is based on standard esterification procedures for acyl chlorides.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve absolute ethanol (2.0 eq.) and pyridine (1.2 eq.) in anhydrous diethyl ether (5 mL per mmol of acyl chloride). Cool the solution to 0°C.

-

Reagent Addition: Add 2-Methyl-3-(trifluoromethyl)benzoyl chloride (1.0 eq.) dropwise via syringe. A precipitate of pyridinium hydrochloride will form.

-

Reaction: Stir the mixture at 0°C for 30 minutes, then at room temperature for 1-3 hours until TLC indicates the consumption of the starting material.

-

Workup: Filter the reaction mixture to remove the pyridinium salt, washing the solid with fresh ether.

-

Isolation: Combine the filtrates and wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the ether layer over MgSO₄, filter, and evaporate the solvent.

-

Purification: Purify the resulting crude ester by vacuum distillation or column chromatography.

Caption: A typical experimental workflow for acylation reactions.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]

- 4. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]

- 5. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.uni.edu [scholarworks.uni.edu]

- 8. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. reddit.com [reddit.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Moisture Sensitivity of 2-Methyl-3-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the moisture sensitivity of 2-Methyl-3-(trifluoromethyl)benzoyl chloride, a crucial reagent in synthetic chemistry. Understanding and controlling its reactivity with water is paramount for ensuring experimental success, maintaining reagent integrity, and ensuring laboratory safety. This document outlines the chemical principles of its moisture sensitivity, provides detailed protocols for handling and analysis, and offers a framework for its effective use in research and development.

Core Concepts of Moisture Sensitivity

2-Methyl-3-(trifluoromethyl)benzoyl chloride, like all acyl chlorides, is highly susceptible to hydrolysis. The electrophilic carbonyl carbon is readily attacked by nucleophiles, with water being a common and reactive atmospheric component. This reaction is often rapid and exothermic, leading to the degradation of the starting material and the formation of corrosive byproducts.

The Hydrolysis Reaction

The primary reaction upon exposure to moisture is the hydrolysis of the acyl chloride to its corresponding carboxylic acid, 2-Methyl-3-(trifluoromethyl)benzoic acid, and hydrochloric acid (HCl).[1][2] This reaction proceeds via a nucleophilic acyl substitution mechanism. The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the benzene ring influences the reactivity of the carbonyl group. While electron-donating groups can stabilize the carbocation-like transition state, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon.[3][4][5] The interplay of these effects determines the overall hydrolysis rate compared to unsubstituted benzoyl chloride.

dot graph HydrolysisReaction { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

reagent [label="2-Methyl-3-(trifluoromethyl)benzoyl chloride"]; water [label="H₂O (Moisture)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product1 [label="2-Methyl-3-(trifluoromethyl)benzoic acid"]; product2 [label="HCl (Hydrochloric Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

reagent -> product1 [label="Hydrolysis"]; reagent -> product2 [label="Hydrolysis"]; water -> reagent [dir=none, style=dashed, arrowhead=none]; } dot Caption: Hydrolysis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride.

Physicochemical Properties and Stability

| Property | Value / Observation | Source |

| Appearance | Colorless to light yellow fuming liquid | [1] |

| Moisture Sensitivity | High; reacts with water | [1][2][6] |

| Storage | Store under inert atmosphere (e.g., nitrogen or argon), in a cool, dry place. Keep container tightly sealed. | [1][2][7] |

| Incompatible Materials | Water, alcohols, strong bases, strong oxidizing agents | [2][6] |

| Decomposition Products | 2-Methyl-3-(trifluoromethyl)benzoic acid, Hydrogen chloride gas, Carbon oxides, Hydrogen fluoride | [6] |

Experimental Protocols

Strict adherence to anhydrous techniques is critical when handling 2-Methyl-3-(trifluoromethyl)benzoyl chloride to prevent its degradation.

Safe Handling and Storage Protocol

Objective: To provide a standard operating procedure for the safe handling and storage of 2-Methyl-3-(trifluoromethyl)benzoyl chloride to maintain its integrity.

Materials:

-

2-Methyl-3-(trifluoromethyl)benzoyl chloride in a manufacturer's sealed bottle.

-

Inert gas source (Nitrogen or Argon) with a manifold (Schlenk line) or a glovebox.

-

Dry glassware (oven-dried at >120°C for at least 4 hours and cooled under an inert atmosphere).

-

Dry, clean syringes and needles.

-

Septa for sealing flasks.

-

Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and acid-resistant gloves.

Procedure:

-

Work Area Preparation: All manipulations should be performed in a certified chemical fume hood. For highly sensitive applications, a glovebox with a dry, inert atmosphere is recommended.

-

Inert Atmosphere: Before opening the reagent bottle, ensure a positive pressure of inert gas is established in the reaction vessel or transfer container.

-

Reagent Transfer:

-

Puncture the septum on the reagent bottle with a needle connected to the inert gas source to equalize the pressure.

-

Use a dry, clean syringe to withdraw the desired amount of the liquid.

-

Transfer the reagent to the reaction vessel, which is already under an inert atmosphere.

-

-

Storage of Opened Reagent: If the entire bottle is not used, ensure the septum is securely in place and the bottle is stored upright in a desiccator under an inert atmosphere. For long-term storage, it is advisable to aliquot the reagent into smaller, single-use containers under an inert atmosphere.

-

Spill and Waste Management: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of waste according to institutional and local regulations. Contact with water liberates toxic gas.[2][6]

dot graph HandlingWorkflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

start [label="Start: Prepare for Handling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ppe [label="Don Appropriate PPE"]; fume_hood [label="Work in a Fume Hood"]; inert_setup [label="Set up Inert Atmosphere (Glovebox/Schlenk Line)"]; dry_glassware [label="Use Oven-Dried Glassware"]; transfer [label="Transfer Reagent via Syringe"]; reaction [label="Perform Reaction"]; storage [label="Store Unused Reagent Under Inert Gas"]; cleanup [label="Clean Up and Waste Disposal"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> ppe -> fume_hood -> inert_setup -> dry_glassware -> transfer -> reaction; reaction -> storage; reaction -> cleanup -> end; storage -> cleanup; } dot Caption: Experimental workflow for handling the moisture-sensitive reagent.

Protocol for Quantifying Moisture Content (Karl Fischer Titration)

Objective: To determine the water content in a sample of 2-Methyl-3-(trifluoromethyl)benzoyl chloride, which indicates the extent of hydrolysis.

Principle: Karl Fischer (KF) titration is a highly specific method for water determination.[8][9] For acyl chlorides, which can react with standard KF reagents, a specialized procedure is necessary.

Materials:

-

Karl Fischer titrator (volumetric or coulometric).

-

Specialized KF reagents for aldehydes and ketones (to avoid side reactions).

-

Anhydrous solvent compatible with the sample (e.g., a mixture of methanol and chloroform).

-

Gas-tight syringe.

-

A glovebox or an inert atmosphere setup for sample handling.

Procedure:

-

Titrator Preparation: Prepare the KF titrator according to the manufacturer's instructions. Ensure the titration cell is dry and sealed from atmospheric moisture.

-

Sample Preparation: Perform all sample manipulations inside a glovebox or under a stream of dry inert gas.

-

Sample Introduction:

-

Accurately weigh a gas-tight syringe.

-

Draw a precise amount of the 2-Methyl-3-(trifluoromethyl)benzoyl chloride sample into the syringe.

-

Reweigh the syringe to determine the exact sample mass.

-

Inject the sample directly into the pre-tared KF titration vessel.

-

-

Titration: Start the titration immediately after sample injection. The instrument will automatically determine the endpoint and calculate the water content.

-

Data Analysis: The result is typically given in ppm or percentage of water. This value can be used to calculate the degree of hydrolysis of the acyl chloride.

Protocol for Monitoring Hydrolysis by ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the rate of hydrolysis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride upon exposure to moisture.

Principle: ¹H NMR spectroscopy can distinguish between the acyl chloride and its hydrolysis product, the carboxylic acid. By integrating the characteristic peaks of both species over time, the progression of hydrolysis can be monitored.[10][11]

Materials:

-

NMR spectrometer.

-

Anhydrous NMR solvent (e.g., CDCl₃).

-

NMR tubes with caps.

-

Microsyringe.

Procedure:

-

Sample Preparation (Time Zero):

-

In a glovebox, dissolve a known amount of 2-Methyl-3-(trifluoromethyl)benzoyl chloride in anhydrous NMR solvent.

-

Quickly acquire a ¹H NMR spectrum. This will serve as the t=0 reference.

-

-

Exposure to Moisture:

-

To the NMR tube, add a known, small amount of water using a microsyringe.

-

Alternatively, for a slower reaction, the sample can be exposed to the ambient atmosphere for a defined period before being sealed and analyzed.

-

-

Time-course Monitoring:

-

Acquire ¹H NMR spectra at regular intervals (e.g., every 5, 10, or 30 minutes) depending on the expected reaction rate.

-

-

Data Analysis:

-

Identify the characteristic proton signals for both the acyl chloride and the resulting carboxylic acid. The aromatic protons will likely shift upon conversion.

-

Integrate a well-resolved peak for each species in each spectrum.

-

Calculate the relative percentage of each compound at each time point to determine the rate of hydrolysis.

-

Decision-Making Framework for Use

The high moisture sensitivity of 2-Methyl-3-(trifluoromethyl)benzoyl chloride necessitates a careful evaluation of experimental conditions.

Conclusion

2-Methyl-3-(trifluoromethyl)benzoyl chloride is a valuable synthetic intermediate whose utility is intrinsically linked to its careful handling due to its high moisture sensitivity. By understanding the chemical basis of its reactivity and implementing rigorous anhydrous techniques as detailed in this guide, researchers can ensure the integrity of the reagent, the reproducibility of their experiments, and a safe laboratory environment. The provided protocols for handling, storage, and analysis serve as a foundation for the successful application of this compound in drug discovery and development.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 9. dl.icdst.org [dl.icdst.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Commercial Suppliers and Technical Data for 2-Methyl-3-(trifluoromethyl)benzoyl Chloride: An In-depth Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the commercial availability and technical data for 2-Methyl-3-(trifluoromethyl)benzoyl chloride. Due to the limited public information on this specific isomer, this guide also includes data on closely related and more commonly available isomers to serve as a valuable comparative resource.

Commercial Availability

Initial research identifies Sigma-Aldrich (a subsidiary of Merck) as a commercial supplier of 2-Methyl-3-(trifluoromethyl)benzoyl chloride. However, it is important to note that this compound is likely a research-grade chemical with limited widespread availability. Searches for a specific CAS number for 2-Methyl-3-(trifluoromethyl)benzoyl chloride have been inconclusive, which often indicates a compound that is not produced in large quantities or widely registered.

For comparison and to aid in sourcing related starting materials, several other suppliers offer isomeric and structurally similar compounds. These include, but are not limited to, suppliers of 2-(Trifluoromethyl)benzoyl chloride, 3-(Trifluoromethyl)benzoyl chloride, and other derivatives.

Comparative Quantitative Data

To provide a useful reference for researchers, the following table summarizes available quantitative data for 2-Methyl-3-(trifluoromethyl)benzoyl chloride and its more common isomers. The lack of extensive data for the target compound underscores its status as a specialized research chemical.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier Example(s) |

| 2-Methyl-3-(trifluoromethyl)benzoyl chloride | Not Found | C₉H₆ClF₃O | 222.59 | Not specified | Sigma-Aldrich |

| 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | C₈H₄ClF₃O | 208.56 | ≥99% | Sigma-Aldrich |

| 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 | C₈H₄ClF₃O | 208.56 | 98% | BLD Pharm[1], Santa Cruz Biotechnology[2], A2B Chem[3] |

| 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | 189807-21-4 | C₈H₃ClF₄O | 226.56 | 97% | Sigma-Aldrich |

| 3,5-Bis(trifluoromethyl)benzoyl chloride | 785-56-8 | C₉H₃ClF₆O | 276.56 | 97% | Sigma-Aldrich |

Experimental Protocols

General Protocol for the Synthesis of a Substituted Benzoyl Chloride:

Materials:

-

2-Methyl-3-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

To a dried flask under an inert atmosphere, add 2-Methyl-3-(trifluoromethyl)benzoic acid and the anhydrous solvent.

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add an excess of the chlorinating agent (e.g., 1.2-2.0 equivalents of thionyl chloride or oxalyl chloride) to the stirred suspension at room temperature.

-

The reaction mixture is then heated to reflux (typically 40-80°C, depending on the solvent and chlorinating agent) and monitored for completion (e.g., by TLC or cessation of gas evolution).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess chlorinating agent and solvent are carefully removed under reduced pressure (rotary evaporation).

-

The crude 2-Methyl-3-(trifluoromethyl)benzoyl chloride can be purified by vacuum distillation.

Note: This is a generalized procedure and requires appropriate safety precautions, including working in a well-ventilated fume hood and handling all reagents with care. The specific reaction conditions (temperature, time, and purification method) will need to be optimized for the specific substrate.

Logical Workflow and Diagrams

As no specific signaling pathways involving 2-Methyl-3-(trifluoromethyl)benzoyl chloride have been identified in the literature, a logical workflow for its synthesis and subsequent use as a chemical intermediate is presented below. This type of workflow is fundamental in drug discovery and agrochemical synthesis, where acyl chlorides are common building blocks.

Caption: General workflow for the synthesis and subsequent use of 2-Methyl-3-(trifluoromethyl)benzoyl chloride as an intermediate in chemical synthesis.

This workflow illustrates the common path from the parent carboxylic acid to the acyl chloride, followed by its reaction with a nucleophile to form a more complex target molecule. This is a fundamental transformation in medicinal and process chemistry.

References

Spectroscopic Analysis of 2-Methyl-3-(trifluoromethyl)benzoyl Chloride: A Technical Overview

Disclaimer: Publicly available, experimentally determined spectroscopic data for 2-Methyl-3-(trifluoromethyl)benzoyl chloride is not readily found in the searched chemical databases. This guide presents data for the closely related isomers, 2-(Trifluoromethyl)benzoyl chloride and 3-(Trifluoromethyl)benzoyl chloride , to provide researchers with reference points for spectral interpretation. All data presented below pertains to these isomers and not to 2-Methyl-3-(trifluoromethyl)benzoyl chloride.

This technical guide provides a summary of available spectroscopic data for positional isomers of the target compound. It is intended for researchers, scientists, and professionals in drug development who may be synthesizing or characterizing this or similar molecules. The guide includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with general experimental protocols and a workflow visualization.

Spectroscopic Data of Isomeric Compounds

The following tables summarize the available spectroscopic data for 2-(Trifluoromethyl)benzoyl chloride and 3-(Trifluoromethyl)benzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2-(Trifluoromethyl)benzoyl chloride | 7.86-7.68 | m | - | Aromatic H |

| 3-(Trifluoromethyl)benzoyl chloride | 8.29 | s | - | Aromatic H |

| 8.19 | d | 8 | Aromatic H | |

| 7.83 | d | 8 | Aromatic H | |

| 7.55 | t | 8 | Aromatic H |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm |

| 2-(Trifluoromethyl)benzoyl chloride | 134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz) |

| 3-(Trifluoromethyl)benzoyl chloride | Data not readily available in summarized format |

Table 3: ¹⁹F NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Multiplicity |

| 2-(Trifluoromethyl)benzoyl chloride | -62.05 | s |

| 3-(Trifluoromethyl)benzoyl chloride | Data not readily available in summarized format |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions

| Compound | Frequency (cm⁻¹) | Assignment |

| 2-(Trifluoromethyl)benzoyl chloride | Not specified | C=O stretch, C-Cl stretch, C-F stretch, Aromatic C-H and C=C bands are expected. |

| 3-(Trifluoromethyl)benzoyl chloride | Not specified | C=O stretch, C-Cl stretch, C-F stretch, Aromatic C-H and C=C bands are expected. |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data

| Compound | m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) |

| 2-(Trifluoromethyl)benzoyl chloride | 173 | 145 | 75 |

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of spectroscopic data, based on common laboratory practices.

NMR Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a specific frequency for each nucleus (e.g., 400 MHz for ¹H). The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of a reference standard like tetramethylsilane (TMS) is added. For ¹⁹F NMR, an external standard such as CFCl₃ may be used.[1] Data is processed, and chemical shifts are reported in parts per million (ppm) relative to the standard.

IR Spectroscopy

Infrared spectra can be obtained using various techniques. For liquid samples like benzoyl chlorides, a common method is to place a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or to use an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectra are commonly acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated from impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for chemical compound characterization.

References

The Trifluoromethyl Group: A Catalyst for Enhanced Reactivity in Benzoyl Chloride and a Staple in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (-CF3) group holds a preeminent position due to its profound influence on the electronic and physicochemical properties of organic molecules. When appended to a benzoyl chloride scaffold, the -CF3 group dramatically alters its reactivity, transforming it into a highly efficient acylating agent. This guide provides a comprehensive analysis of the role of the trifluoromethyl group in benzoyl chloride reactivity, detailing its electronic effects, impact on reaction mechanisms, and its pivotal role as a building block in drug development.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1][2] This property stems from the strong inductive effect (-I) exerted by the three highly electronegative fluorine atoms.[3] This intense pull of electron density has significant consequences for the benzoyl chloride molecule.

-

Increased Electrophilicity: The primary impact of the -CF3 group on benzoyl chloride's reactivity is the significant enhancement of the electrophilicity of the carbonyl carbon.[4][5] By withdrawing electron density from the aromatic ring and, subsequently, from the carbonyl group, the -CF3 group makes the carbonyl carbon more electron-deficient and thus more susceptible to attack by nucleophiles.[4]

-

Aromatic Ring Deactivation: The strong electron-withdrawing nature of the -CF3 group deactivates the aromatic ring toward electrophilic aromatic substitution.[2][3][6] While this is a key feature of trifluoromethyl-substituted arenes, the more critical effect for the purposes of acylation chemistry is the enhancement of carbonyl reactivity.

The electronic influence of substituents on an aromatic ring can be quantified using Hammett constants (σ).[7] These constants provide a measure of the electron-donating or electron-withdrawing power of a substituent. An electron-withdrawing group will have a positive σ value.[7] The trifluoromethyl group possesses strongly positive Hammett constants, confirming its significant electron-withdrawing capabilities.[8][9]

Impact on Nucleophilic Acyl Substitution Reactivity

Benzoyl chlorides undergo nucleophilic acyl substitution, a fundamental reaction in organic synthesis.[10] The reaction proceeds via a two-step mechanism: nucleophilic attack on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl group.[10][11][12]

The presence of a trifluoromethyl group accelerates this process. The strong inductive withdrawal of electrons by the -CF3 group enhances the partial positive charge on the carbonyl carbon, making the initial nucleophilic attack faster and more favorable.[4] This increased reactivity often translates to significant practical advantages in the laboratory:

Compared to unsubstituted benzoyl chloride, trifluoromethyl-substituted analogues are considerably more potent acylating agents.[4][5] This heightened reactivity makes them valuable reagents for acylating sterically hindered or electronically deactivated nucleophiles where standard benzoyl chloride might be sluggish.

Data Presentation: Hammett Substituent Constants

The following table summarizes the Hammett constants for the trifluoromethyl group, providing a quantitative measure of its electron-withdrawing effect compared to other common substituents. A more positive value indicates a stronger electron-withdrawing effect.

| Substituent | σ_meta (σm) | σ_para (σp) |

| -CH₃ (Methyl) | -0.069 | -0.170 |

| -H (Hydrogen) | 0.000 | 0.000 |

| -Cl (Chloro) | 0.373 | 0.227 |

| -CF₃ (Trifluoromethyl) | 0.43 | 0.54 |

| -CN (Cyano) | 0.56 | 0.66 |

| -NO₂ (Nitro) | 0.71 | 0.78 |

| Data compiled from various sources, including Leffler and Grunwald (1963). |

The logical progression from the electronic properties of the -CF3 group to its effect on reaction kinetics is illustrated in the diagram below.

Caption: Logical flow from -CF3 properties to enhanced reactivity.

Role in Drug Development and Medicinal Chemistry

The trifluoromethyl group is a privileged functional group in drug design, often referred to as a "bioisostere" for a methyl group or chlorine atom.[13] Its incorporation into drug candidates can dramatically improve their pharmacokinetic and pharmacodynamic profiles.[1][14][15] Trifluoromethyl-substituted benzoyl chlorides serve as essential building blocks for introducing this valuable moiety into complex pharmaceutical agents.[5]

Key advantages conferred by the -CF3 group in drug molecules include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450.[1][13] This often leads to a longer drug half-life.[1][13]

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a drug's ability to cross cell membranes and increase its bioavailability.[1][5][13][14] This property was famously exploited in the antidepressant fluoxetine to facilitate its penetration into the brain.[13]

-

Improved Binding Affinity: The unique electronic properties and size of the -CF3 group can lead to stronger and more selective binding interactions with target proteins, such as enzymes or receptors.[1][14]

-

Modulation of pKa: The electron-withdrawing nature of the group can alter the acidity or basicity of nearby functional groups, which can be critical for optimizing solubility and target engagement.[15]

Numerous FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in modern medicine.[16] Derivatives of trifluoromethyl-substituted compounds are often designed as inhibitors for critical biological pathways, such as kinase signaling cascades implicated in cancer.[14]

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and application of trifluoromethyl-substituted benzoyl chlorides.

Protocol 4.1: Synthesis of 3-(Trifluoromethyl)benzoyl chloride

This protocol is a representative example of synthesizing a trifluoromethyl-substituted benzoyl chloride from a corresponding acetophenone derivative.

Materials:

-

3'-(Trifluoromethyl)acetophenone

-

Sulfur monochloride (S₂Cl₂)

-

Sulfuryl chloride (SO₂Cl₂)

-

Pyridine

-

Chlorobenzene (solvent)

Procedure: [17]

-

To a stirred mixture of 3'-(trifluoromethyl)acetophenone (1.0 mmol) and pyridine (0.15 mmol) in chlorobenzene (0.35 ml), add sulfur monochloride (2.0 mmol) at room temperature.

-

Stir the mixture for 2 hours at room temperature.

-

Add sulfuryl chloride (1.5 mmol) dropwise to the reaction mixture.

-

Stir for an additional 30 minutes at room temperature.

-

Heat the mixture to 132 °C and maintain stirring for 15 hours.

-

After cooling, the reaction mixture can be diluted with a suitable solvent (e.g., dichloromethane) for work-up.

-

Purification is typically achieved by fractional distillation under reduced pressure to yield pure 3-(trifluoromethyl)benzoyl chloride.

Protocol 4.2: General Procedure for N-Acylation using 4-(Trifluoromethyl)benzoyl chloride

This protocol describes a typical acylation of an amine, a common transformation in pharmaceutical synthesis.

Materials:

-

Primary or secondary amine

-

4-(Trifluoromethyl)benzoyl chloride

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

Procedure:

-

Dissolve the amine (1.0 equiv.) and the base (1.1-1.5 equiv.) in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.05 equiv.) in the same solvent to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess base, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated product.

Caption: General workflow for synthesis using CF3-benzoyl chloride.

Conclusion

The trifluoromethyl group exerts a powerful, reactivity-enhancing influence on the benzoyl chloride moiety. Its strong electron-withdrawing nature dramatically increases the electrophilicity of the carbonyl carbon, making trifluoromethyl-substituted benzoyl chlorides highly effective and versatile acylating agents. This enhanced reactivity, combined with the beneficial properties the -CF3 group imparts to bioactive molecules, has solidified the role of these reagents as indispensable tools in modern organic synthesis, particularly within the demanding landscape of drug discovery and development. A thorough understanding of the principles outlined in this guide is crucial for researchers aiming to leverage the unique advantages of fluorination in their synthetic and medicinal chemistry endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. homework.study.com [homework.study.com]

- 7. researchgate.net [researchgate.net]

- 8. homepages.bluffton.edu [homepages.bluffton.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]